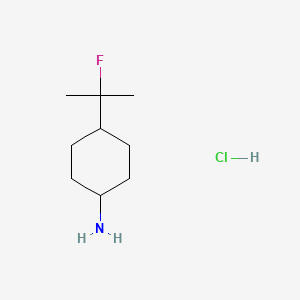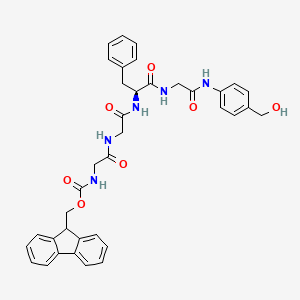
1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid is a compound with the molecular formula C13H23NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
準備方法
The synthesis of 1-tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid typically involves the protection of pyrrolidine derivatives. One common method involves the reaction of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in methanol (MeOH). This reaction results in the formation of the Boc-protected pyrrolidine derivative .
Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is advantageous due to its efficiency and sustainability .
化学反応の分析
1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of 1-tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the nitrogen atom of the pyrrolidine ring. This allows for selective reactions to occur at other positions in the molecule. The pathways involved in its action depend on the specific application and the target molecules .
類似化合物との比較
1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:
1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but lacks the additional methyl groups on the pyrrolidine ring.
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: This compound contains a methoxyphenyl group, which imparts different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
特性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
3,4,4-trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-7-12(4,5)13(6,8-14)9(15)16/h7-8H2,1-6H3,(H,15,16) |
InChIキー |
NQIURXNITMNVND-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CC1(C)C(=O)O)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


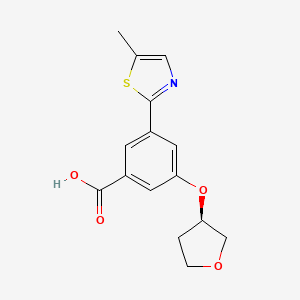
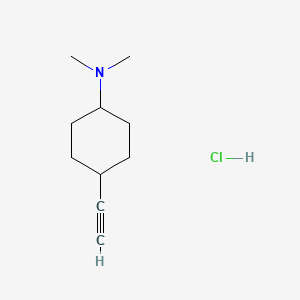

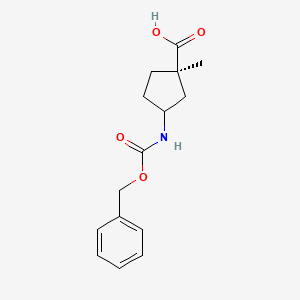
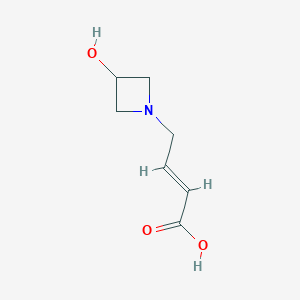

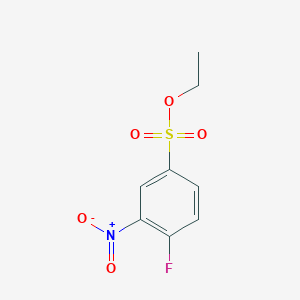


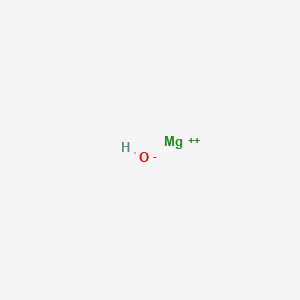
![Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B13909033.png)
